molecular formula C6H9N3O2 B13194098 3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13194098
M. Wt: 155.15 g/mol
InChI Key: JRLUPEOPAFUOML-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(6(10)11)5(2-7)8-9/h3H,2,7H2,1H3,(H,10,11)

InChI Key

JRLUPEOPAFUOML-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN)C(=O)O

Origin of Product

United States

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